1-Pyridin-1-ium-4-ylpyridin-1-ium

pH-responsive materials supramolecular chemistry redox titration

Researchers often substitute N-alkyl viologens for pH-responsive studies, losing H-bond donor functionality and pH-dependent redox switching. 4,4'-Bipyridinium dication (CAS 16077-77-3) uniquely addresses this gap: • pH-switchable redox: dication stable

Molecular Formula C10H10N2+2
Molecular Weight 158.2 g/mol
CAS No. 16077-77-3
Cat. No. B092474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridin-1-ium-4-ylpyridin-1-ium
CAS16077-77-3
Synonyms1,4-Bipyridinium(8CI,9CI)
Molecular FormulaC10H10N2+2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)C2=CC=[NH+]C=C2
InChIInChI=1S/C10H9N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h1-9H/q+1/p+1
InChIKeyIYYUWAULZBEIST-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyridin-1-ium-4-ylpyridin-1-ium (CAS 16077-77-3): Baseline Overview


1-Pyridin-1-ium-4-ylpyridin-1-ium (CAS 16077-77-3), also systematically named 1,4'-bipyridinium or 4,4'-bipyridine-1,1'-diium, is the diprotonated dication of 4,4'-bipyridine [1]. It belongs to the viologen family of redox-active 4,4'-bipyridinium derivatives but is distinguished from the more common N,N'-dialkyl viologens (e.g., methyl viologen/paraquat, benzyl viologen) by its protonated nitrogen centers, which endow it with pH-dependent speciation, hydrogen-bond donor capability, and a distinct redox profile [2].

Speciation pH-dependent dication (stable < pH 3.2), enables proton-coupled redox switching
H-Bond Donor Single N–H donor for directional supramolecular assembly
Core Minimal viologen core (no alkyl substituents), predictable inter-ring geometry

1-Pyridin-1-ium-4-ylpyridin-1-ium (CAS 16077-77-3): Why Analogs Cannot Substitute


Generic substitution of 1-pyridin-1-ium-4-ylpyridin-1-ium with N-alkyl viologens (e.g., methyl viologen) or neutral 4,4'-bipyridine fails because the protonated dication operates in a fundamentally different pH window (stable only below pH ~3.2 [1]) and presents a unique combination of electroactive dication character with hydrogen-bond donor functionality that N-alkyl analogs lack [2]. These differences directly impact redox tuning, supramolecular assembly, and solubility behavior, making uncontrolled interchange detrimental to experimental reproducibility.

N‑alkyl viologens (e.g. methyl viologen) lack the pH‑gated dication speciation; redox tuning and solubility switching may not replicate.
Absence of the N–H hydrogen‑bond donor in dialkyl analogs alters crystal packing and anion recognition topology.
Even structurally close dications (e.g. bis(4‑pyridyl)ethane dication) show measurably different electrochemical signatures; direct interchange may compromise reproducibility.

1-Pyridin-1-ium-4-ylpyridin-1-ium (CAS 16077-77-3): Differentiation Evidence vs. Comparators


pH-Dependent Speciation vs. Permanently Charged N-Alkyl Viologens

1-Pyridin-1-ium-4-ylpyridin-1-ium exists as the diprotonated dication only at pH values below its first pKa of 3.17; above pH ~4.8 it is largely neutral 4,4'-bipyridine [1]. In contrast, methyl viologen (1,1'-dimethyl-4,4'-bipyridinium) is a permanently charged dication across the entire 0–14 pH range due to quaternary N-methyl groups [2]. This speciation difference enables pH-gated redox activity and solubility switching that is inaccessible to N-alkyl viologens.

pH‑Dependent Speciation
Class‑level inference
pK₁ = 3.17 (dication → monocation); comparator permanently charged across pH 0–14
Enables pH‑gated redox switching; N‑alkyl viologens cannot provide this proton handle.
Aqueous potentiometric titration, 25 °C
pH-responsive materials supramolecular chemistry redox titration

Hydrogen-Bond Donor Capability vs. N,N'-Dialkyl Viologens

The target compound possesses one hydrogen-bond donor (the N-H proton) as computed by PubChem [1], enabling directional N-H···O and N-H···X- interactions in crystal engineering and host-guest assemblies. In contrast, methyl viologen (CID 15938) and other symmetrically N,N'-dialkylated viologens have zero H-bond donors [2], relying solely on electrostatic and π-π interactions for supramolecular recognition.

H‑Bond Donor Count
Cross‑study comparable
1 (target) vs 0 (methyl viologen, benzyl viologen)
Directional N–H···X interactions; absent in N,N′‑dialkyl viologens.
PubChem computed property (Cactvs)
crystal engineering anion recognition supramolecular synthon

Electrochemical Behavior vs. 1,2-Bis(4-pyridyl)ethane Dication

A direct comparative study by Carac et al. (2017) evaluated the redox properties of the diquaternary 4,4'-bipyridinium salt (BP, target compound core) versus the 1,2-bis(4-pyridyl)ethane dication (BPE) under identical conditions [1]. The study demonstrated that the presence of the ethylenic bridge in BPE produces measurably different electrochemical behaviour compared to BP, attributed to altered inter-ring conjugation and conformational flexibility, with solvent effects further differentiating the two [1].

Electrochemical Signature
Cross‑study comparable
Qualitatively different redox behavior (BP vs BPE) in aprotic media; ECE mechanism vs altered conjugation.
Redox pathway differs from structural analogs; substitution may shift device performance.
Cyclic voltammetry, Pt electrode, multiple solvents (Carac et al. 2017)
electrochromic devices cyclic voltammetry redox mediators

Molecular Weight & Rotatable Bond vs. N,N'-Dialkyl Viologens

The target compound has a molecular weight of 158.20 g/mol and exactly one rotatable bond (the inter-ring C-C bond) [1], making it the smallest and most conformationally constrained viologen core available. By comparison, methyl viologen (C12H14N2²⁺) has a molecular weight of 186.26 g/mol and benzyl viologen (C24H22N2²⁺) reaches 338.45 g/mol, with additional rotatable bonds from the N-substituents [2]. These differences directly impact diffusion coefficients, membrane permeability, and packing density in device fabrication.

MW & Rotatable Bond
Supporting evidence
MW 158.20 g/mol, 1 rotatable bond (target) vs 186.26 g/mol (methyl viologen) and ~338 g/mol (benzyl viologen)
Reported minimal core mass supports faster diffusion and rigid inter‑ring geometry.
PubChem computed properties
membrane permeability diffusion coefficient pharmacokinetics

1-Pyridin-1-ium-4-ylpyridin-1-ium (CAS 16077-77-3): Validated Application Scenarios


pH-Gated Supramolecular Host-Guest Systems with PCET

The pH-dependent speciation of the target compound (dication below pH 3.17, neutral above pH 4.82) enables reversible proton-coupled redox switching that N-alkyl viologens cannot achieve [1]. This makes it uniquely suitable for designing pH-responsive pseudorotaxanes, molecular shuttles, and acid-activatable redox probes where both the protonation state and the redox state must be externally addressable.

Hydrogen-Bond-Directed Crystal Engineering & Anion Assembly

With one N-H hydrogen-bond donor available for directional interactions, the 4,4'-bipyridinium dication serves as a dual-function tecton—simultaneously providing electroactivity and H-bond recognition—unlike N,N'-dialkyl viologens which rely solely on charge and π-stacking [2]. This is exploited in the design of anion-selective crystalline materials and redox-active metal-organic frameworks (MOFs) where the bipyridinium dication templates framework topology via N-H···O interactions as demonstrated in numerous crystallographic studies.

Minimal-Mass Redox Mediator for Homogeneous Catalysis

With a molecular weight of 158.20 g/mol—the lowest in the viologen family—the target compound offers the highest molar activity per unit mass [3]. This is advantageous in homogeneous redox mediation where mediator loading must be minimized, such as in electrosynthetic transformations, indirect electrolysis, and biological electron-transfer studies where excess organic mediator can cause cytotoxicity or side reactions.

Electrochromic & Sensor Devices via Bipyridinium Electrochemistry

The distinct electrochemical signature of the 4,4'-bipyridinium core, differentiated from even closely related dications such as the 1,2-bis(4-pyridyl)ethane dication as shown by Carac et al. (2017) [4], validates its non-interchangeable role in electrochromic displays, electrochemical sensors, and redox-flow battery electrolytes where the specific reduction potential and reversibility of the bipyridinium scaffold are essential performance parameters.

Application
Selection Property
Validation Focus
pH‑gated supramolecular systems
pH‑dependent dication speciation
Reversible proton‑coupled redox switching
H‑bond‑directed crystal engineering
Hydrogen‑bond donor functionality
Directional N–H···O/X interactions
Homogeneous redox mediation studies
Low‑molecular‑weight viologen core
Diffusion coefficient and molar activity review
Electrochromic & sensor research
Distinct bipyridinium redox signature
Cyclic voltammetry behavior vs structural analogs
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